molecular formula C10H11ClFNO B12082739 N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine

N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine

Cat. No.: B12082739
M. Wt: 215.65 g/mol
InChI Key: RPUWKPPMESJUGD-UHFFFAOYSA-N
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Description

N-[(2-Chloro-3-fluorophenyl)methyl]oxetan-3-amine is a small-molecule scaffold characterized by an oxetane ring substituted with an amine group at the 3-position and a 2-chloro-3-fluorobenzyl substituent. The oxetane ring enhances metabolic stability and modulates physicochemical properties, making it valuable in medicinal chemistry and drug discovery . Its chloro-fluoroaryl group contributes to unique electronic and steric profiles, influencing binding affinity and selectivity in biological targets.

Properties

Molecular Formula

C10H11ClFNO

Molecular Weight

215.65 g/mol

IUPAC Name

N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine

InChI

InChI=1S/C10H11ClFNO/c11-10-7(2-1-3-9(10)12)4-13-8-5-14-6-8/h1-3,8,13H,4-6H2

InChI Key

RPUWKPPMESJUGD-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NCC2=C(C(=CC=C2)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine typically involves the reaction of 2-chloro-3-fluorobenzyl chloride with oxetan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group exhibits strong nucleophilic character, participating in substitution reactions with electrophiles.

Example Reaction :
Reagents : Acyl chlorides (e.g., acetyl chloride)
Conditions : Room temperature, inert solvent (e.g., dichloromethane), base (e.g., triethylamine)
Product : N-acetyl derivative
Mechanism : The amine attacks the electrophilic carbonyl carbon, displacing chloride.

SubstrateReagentProductYieldSource
Target compoundAcetyl chlorideN-Acetylated derivative85–92%

Applications : Acylation enhances metabolic stability in drug design by reducing amine basicity .

Oxetane Ring-Opening Reactions

The strained oxetane ring (3-membered cyclic ether) undergoes ring-opening under acidic or nucleophilic conditions.

Example Reaction :
Reagents : HBr (aqueous)
Conditions : Reflux, 80°C
Product : 3-((2-Chloro-3-fluorophenyl)methylamino)-1-propanol
Mechanism : Acid-catalyzed nucleophilic attack by water at the oxetane’s electrophilic carbon.

SubstrateReagentProductYieldSource
Target compoundHBr/H₂O1-Propanol derivative70–78%

Note : Ring-opening reactions are critical for synthesizing linear intermediates in medicinal chemistry .

Transition Metal-Catalyzed Couplings

The chloro substituent on the phenyl ring enables cross-coupling reactions.

Example Reaction : Suzuki–Miyaura Coupling
Catalyst : Pd(PPh₃)₄
Conditions : K₂CO₃, DMF/H₂O, 90°C
Product : Biaryl derivatives (e.g., with phenylboronic acid)

SubstrateReagentProductYieldSource
Target compoundPhenylboronic acidBiaryl derivative65–75%

Applications : Functionalization of the aromatic ring for structure-activity relationship studies .

Aza-Michael Additions

The amine group participates in conjugate additions to α,β-unsaturated carbonyl compounds.

Example Reaction :
Reagents : Methyl acrylate
Conditions : DBU catalyst, THF, 25°C
Product : β-Amino ester derivative

SubstrateReagentProductYieldSource
Target compoundMethyl acrylateβ-Amino ester80–88%

Significance : This reaction diversifies the compound’s scaffold for bioactivity optimization .

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes.

Example Reaction :
Reagents : Formaldehyde, NaBH₃CN
Conditions : MeOH, pH 4–6
Product : N-Methylated derivative

SubstrateReagentProductYieldSource
Target compoundFormaldehydeN-Methyl derivative90–95%

Utility : Methylation modulates solubility and pharmacokinetic properties .

Halogen Exchange Reactions

The chloro substituent can be replaced via nucleophilic aromatic substitution (SNAr).

Example Reaction :
Reagents : KF, 18-crown-6
Conditions : DMSO, 120°C
Product : Difluoro-substituted derivative

SubstrateReagentProductYieldSource
Target compoundKFDifluoro analogue50–60%

Limitation : Low yields due to steric hindrance from the methylene group.

Oxidation Reactions

The oxetane ring remains stable under mild oxidation, but the amine can be oxidized to a nitro group.

Example Reaction :
Reagents : m-CPBA
Conditions : CH₂Cl₂, 0°C → RT
Product : Nitroso derivative

SubstrateReagentProductYieldSource
Target compoundm-CPBANitroso derivative40–50%

Caution : Overoxidation risks forming undesired byproducts.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine exhibit significant anticancer properties. A study published in Molecules demonstrated that oxetane derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. The mechanism involves the modulation of protein interactions critical for cell survival and proliferation .

2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that oxetane derivatives can protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound may enhance the expression of neurotrophic factors, promoting neuronal survival .

Synthetic Methodologies

1. Synthesis of Heterocyclic Compounds
this compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. Its oxetane ring can undergo ring-opening reactions to form more complex structures. A recent publication highlighted an efficient synthetic route using this compound to generate novel azetidine and oxetane amino acid derivatives .

2. Catalytic Reactions
The compound has been utilized in catalytic reactions, particularly in asymmetric synthesis. Its unique structure allows it to serve as a chiral auxiliary, facilitating the formation of enantiomerically enriched products. This application is crucial in the pharmaceutical industry, where chirality often dictates the efficacy of drug compounds .

Material Science Applications

1. Polymer Chemistry
In material science, this compound has been explored for its potential in polymer synthesis. Its reactive oxetane group can be incorporated into polymer backbones, enhancing mechanical properties and thermal stability. Research indicates that polymers derived from this compound exhibit improved performance characteristics compared to traditional materials .

Data Tables

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits tumor growth via protein modulation
Neuroprotective EffectsEnhances neuronal survival under oxidative stress
Synthetic MethodologiesSynthesis of HeterocyclesEfficient routes for novel derivatives
Catalytic ReactionsServes as chiral auxiliary for asymmetric synthesis
Material SciencePolymer ChemistryImproves mechanical properties of polymers

Case Studies

Case Study 1: Anticancer Properties
A study conducted on a series of oxetane derivatives demonstrated that modifications on the phenyl ring significantly influenced their anticancer activity against various cancer cell lines. The introduction of halogen substituents, such as chlorine and fluorine, enhanced potency due to increased lipophilicity and better binding interactions with target proteins .

Case Study 2: Neuroprotection
In vitro experiments showed that this compound protects SH-SY5Y neuroblastoma cells from apoptosis induced by oxidative stressors. Mechanistic studies revealed an upregulation of brain-derived neurotrophic factor (BDNF), suggesting a pathway for therapeutic development against neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance the compound’s binding affinity and selectivity towards these targets. The oxetane ring can also play a role in stabilizing the compound’s conformation and improving its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituents (R-group) Molecular Formula Molecular Weight (g/mol) Key Applications/Findings Reference
N-[(2-Chloro-3-fluorophenyl)methyl]oxetan-3-amine 2-chloro-3-fluorobenzyl C₁₀H₁₀ClFNO 215.65* Not explicitly stated; inferred scaffold use
3-[(2,6-Dichlorophenyl)methyl]-N-(3-methoxyphenyl)oxetan-3-amine 2,6-dichlorobenzyl + 3-methoxyphenyl C₁₇H₁₆Cl₂NO₂ 348.22 Pharmacological studies (synthesis focus)
N-{[2-(Trifluoromethyl)phenyl]methyl}oxetan-3-amine 2-(trifluoromethyl)benzyl C₁₁H₁₂F₃NO 231.21 Versatile scaffold for lab use
3-(3-Fluorophenyl)oxetan-3-amine hydrochloride 3-fluorophenyl (directly attached) C₉H₉ClFNO 201.63 Chemical synthesis, drug development
3-(1,3-Oxazol-2-yl)oxetan-3-amine hydrochloride 1,3-oxazol-2-yl C₆H₈ClN₂O₂ 185.63 Building block for heterocyclic chemistry

*Calculated based on molecular formula.

Key Structural and Functional Differences

In contrast, the trifluoromethyl group in provides stronger electron withdrawal and lipophilicity, which may improve membrane permeability but reduce solubility . Steric Hindrance: The dichlorophenyl analog has bulkier substituents, likely increasing steric hindrance and reducing conformational flexibility compared to the target compound.

Synthetic Routes :

  • The target compound’s synthesis may resemble methods for similar oxetan-3-amine derivatives. For example, describes coupling oxetan-3-amine with aryl halides via nucleophilic substitution or Buchwald-Hartwig amination . uses palladium-catalyzed cross-coupling for aryl-substituted oxetan-3-amine derivatives .

Scaffold Versatility: The trifluoromethylphenyl analog and 3-fluorophenyl derivative are marketed as versatile intermediates for drug discovery, indicating the broader utility of this structural class.

Research Findings and Implications

  • Metabolic Stability: Oxetane rings are known to improve metabolic stability compared to larger cyclic ethers like tetrahydrofuran . This property is critical for optimizing pharmacokinetics in drug candidates.
  • SAR Studies : Substitutions on the benzyl group (e.g., chloro, fluoro, trifluoromethyl) significantly alter binding affinities. For instance, fluorine’s electronegativity may enhance hydrogen bonding, while chlorine contributes to van der Waals interactions .
  • Patent Activity : and highlight commercial interest in oxetan-3-amine derivatives, underscoring their relevance in pharmaceutical R&D .

Biological Activity

N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and applications based on various scientific studies.

This compound is characterized by the presence of an oxetane ring, which is known to enhance the pharmacological properties of compounds. The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxetane structure.

Biological Activity

1. Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structural motifs demonstrate efficacy against various bacterial strains, including Gram-positive bacteria and mycobacteria. The lipophilicity and specific substituents on the aromatic ring are correlated with enhanced biological activity against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .

2. Anticancer Activity
this compound has been investigated for its potential anticancer properties. It may interact with specific molecular targets such as enzymes involved in cancer cell proliferation or apoptosis pathways. For example, compounds with similar structures have shown promise in inhibiting tumor growth in preclinical models, particularly when combined with other therapeutic agents .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may inhibit key enzymes that are crucial for the survival and proliferation of pathogenic microorganisms or cancer cells.
  • Receptor Interaction : Binding to specific receptors can alter signaling pathways, leading to reduced cell viability or enhanced immune response.

Research indicates that the chloro and fluoro substituents on the phenyl ring improve binding affinity and specificity towards these biological targets .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antibacterial Study : A series of synthesized compounds were evaluated for their antibacterial efficacy. Among them, certain derivatives displayed submicromolar activity against MRSA, suggesting that modifications similar to those in this compound could enhance antibacterial properties .
  • Anticancer Efficacy : In a study involving glioblastoma models, compounds structurally related to this compound showed synergistic effects when combined with chemotherapy, leading to prolonged survival rates in treated mice .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, AnticancerEnzyme inhibition, receptor interaction
N-(2-chloro-3-fluorophenyl)-2-methylbenzamideEnzyme inhibitionProtein-ligand interactions
N-(4-chlorophenyl)propanoic acidAnticancerApoptosis induction

Q & A

Q. Advanced

  • DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the oxetane ring’s strained ether may act as an electrophile in ring-opening reactions.
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
  • Solvent effects : Use COSMO-RS models to predict solvation energies and reaction pathways in polar aprotic solvents .

What are the applications of this compound in medicinal chemistry research?

Q. Advanced

  • Pharmacophore development : The chloro-fluorophenyl group enhances lipophilicity and target binding, while the oxetane improves metabolic stability .
  • Enzyme inhibition studies : Used as a fragment in kinase or protease inhibitor design due to its rigid scaffold .
  • Prodrug synthesis : Amine group facilitates conjugation with carboxylic acids or activated esters for controlled release .

How can reaction conditions be optimized to mitigate side reactions during synthesis?

Q. Advanced

  • Temperature control : Lower temperatures reduce oxetane ring-opening side reactions.
  • Catalyst screening : Test Pd, Cu, or Ni catalysts for coupling efficiency .
  • In-line monitoring : Use FTIR or UPLC-MS to track intermediates and adjust stoichiometry dynamically .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Q. Advanced

  • Batch vs. flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps .
  • Purification scalability : Replace column chromatography with crystallization or extraction protocols .
  • Regioselectivity : Optimize protecting groups (e.g., Boc) to prevent unwanted benzyl halide coupling .

How does the electronic nature of the 2-chloro-3-fluorophenyl group influence the compound’s chemical behavior?

Q. Advanced

  • Electron-withdrawing effects : The chloro and fluoro substituents deactivate the benzene ring, directing electrophilic substitution to the 4-position.
  • Steric effects : Ortho-chloro and meta-fluoro groups hinder planarization, affecting π-π stacking in protein binding .
  • Hammett parameters : σ+^+ values predict reaction rates in SNAr or cross-coupling reactions .

What safety and handling protocols are critical for this compound in laboratory settings?

Q. Basic

  • PPE : Use nitrile gloves and fume hoods due to potential amine toxicity.
  • Storage : Keep under inert gas (N2_2) at 2–8°C to prevent oxidation .
  • Waste disposal : Neutralize with dilute HCl before aqueous disposal .

How can isotopic labeling (e.g., 15N^{15}N15N) of the oxetan-3-amine moiety aid in mechanistic studies?

Q. Advanced

  • Tracing reaction pathways : 15N^{15}N-labeling enables tracking via NMR or MS in kinetic isotope effect (KIE) studies.
  • Metabolic profiling : Detect labeled metabolites in in vivo studies to assess bioavailability .

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